molecular formula C10H16N4 B2968539 6-(4-Methylpiperazin-1-yl)pyridin-2-amine CAS No. 54132-20-6

6-(4-Methylpiperazin-1-yl)pyridin-2-amine

Cat. No.: B2968539
CAS No.: 54132-20-6
M. Wt: 192.266
InChI Key: SBHJKIRVTPGZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenylpiperazines . It consists of a piperazine bound to a phenyl group .


Synthesis Analysis

The synthesis of this compound involves a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) . This indicates that the compound has a molecular weight of 192.26 .


Chemical Reactions Analysis

The compound has been used in various scientific research applications. For instance, it has been employed as chiral derivatization reagents for the enantioseparation and ultrasensitive detection of chiral amines. It has also been synthesized via Suzuki cross-coupling reactions.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 192.26 . It is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Histamine H4 Receptor Ligands

  • Research on Histamine H4 Receptor : A study by Altenbach et al. (2008) focused on synthesizing 2-aminopyrimidines as ligands for the histamine H4 receptor. A compound similar to 6-(4-Methylpiperazin-1-yl)pyridin-2-amine demonstrated anti-inflammatory and antinociceptive properties in animal models, suggesting potential applications in pain management (Altenbach et al., 2008).

Drug-likeness of H3 Receptor Ligands

  • Investigating Drug-Likeness : Sadek et al. (2014) explored the drug-likeness of 2-aminopyrimidine derivatives as histamine H3 receptor ligands. Modifications to the 4-methylpiperazino moiety and other structural changes enhanced receptor affinity and selectivity (Sadek et al., 2014).

Complexes with fac-{Re(CO)3}+ Core

  • Synthesis of Tridentate Ligands : Wei et al. (2004) reported on the synthesis of tridentate ligands derived from arylpiperazines, including structures similar to this compound. These compounds showed potential in forming complexes with diverse coordination geometries (Wei et al., 2004).

Cholinesterase and Aβ-Aggregation Inhibitors

  • Alzheimer's Disease Research : Mohamed et al. (2011) designed 2,4-disubstituted pyrimidine derivatives as inhibitors of cholinesterase and amyloid-β aggregation, important in Alzheimer's disease research. Compounds including 4-methylpiperazin-1-yl moieties showed promise in targeting multiple pathological routes in Alzheimer's Disease (Mohamed et al., 2011).

Anticancer Activity

  • Prostate Cancer Research : Demirci and Demirbas (2019) synthesized novel Mannich bases starting from a compound similar to 6-(4-Phenylpiperazin-1-yl)pyridin-3-ylamine, showing moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).

PKCtheta Inhibition

  • PKCtheta Inhibitors : Subrath et al. (2009) reported that 3-pyridinecarbonitriles with a 4-methylindolyl-5-amino group and a 5-[(4-methylpiperazin-1-yl)methyl]-2-furyl group were effective inhibitors of PKCtheta, an enzyme implicated in various diseases (Subrath et al., 2009).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves .

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-13-5-7-14(8-6-13)10-4-2-3-9(11)12-10/h2-4H,5-8H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHJKIRVTPGZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54132-20-6
Record name 6-(4-methylpiperazin-1-yl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.